1-Cyclohexyl-2,2-dimethyl-1-propanol
Overview
Description
1-Cyclohexyl-2,2-dimethyl-1-propanol is an organic compound with the molecular formula C11H22O and a molecular weight of 170.2918 g/mol . It is a colorless to pale yellow liquid that is soluble in alcohols and ethers but insoluble in water . This compound is used in various chemical synthesis processes and serves as an intermediate in the production of other chemical compounds .
Preparation Methods
1-Cyclohexyl-2,2-dimethyl-1-propanol can be synthesized through several methods. One common synthetic route involves the esterification of cyclohexane with 2,2-dimethyl-1-propene, followed by hydrolysis to obtain the target compound . Industrial production methods may vary, but they typically involve similar reaction conditions and starting materials to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form cyclohexyl-2,2-dimethyl-1-propane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Cyclohexyl-2,2-dimethyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2,2-dimethyl-1-propanol involves its interaction with molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
1-Cyclohexyl-2,2-dimethyl-1-propanol can be compared with other similar compounds, such as:
1-Cyclohexyl-1-propanol: This compound has a similar structure but lacks the two methyl groups on the propanol chain.
2,2-Dimethyl-1-propanol: This compound has a similar propanol structure but lacks the cyclohexyl group.
3-Chloro-2,2-dimethyl-1-propanol: This compound has a similar propanol structure but includes a chlorine atom instead of the cyclohexyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical properties and applications.
Properties
IUPAC Name |
1-cyclohexyl-2,2-dimethylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBWIOMPFKTMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977591 | |
Record name | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62039-14-9, 15972-13-1 | |
Record name | 1-Cyclohexyl-2,2-dimethyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexyl-2,2-dimethylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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